5,7-Dichloro-1H-indazol-3-ol 5,7-Dichloro-1H-indazol-3-ol
Brand Name: Vulcanchem
CAS No.: 7364-30-9
VCID: VC3873789
InChI: InChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12)
SMILES: C1=C(C=C(C2=C1C(=O)NN2)Cl)Cl
Molecular Formula: C7H4Cl2N2O
Molecular Weight: 203.02 g/mol

5,7-Dichloro-1H-indazol-3-ol

CAS No.: 7364-30-9

Cat. No.: VC3873789

Molecular Formula: C7H4Cl2N2O

Molecular Weight: 203.02 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-1H-indazol-3-ol - 7364-30-9

Specification

CAS No. 7364-30-9
Molecular Formula C7H4Cl2N2O
Molecular Weight 203.02 g/mol
IUPAC Name 5,7-dichloro-1,2-dihydroindazol-3-one
Standard InChI InChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12)
Standard InChI Key NOEFPHNWRCXXLC-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1C(=O)NN2)Cl)Cl
Canonical SMILES C1=C(C=C(C2=C1C(=O)NN2)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features an indazole core—a bicyclic structure comprising a benzene ring fused to a pyrazole ring—with chlorine substituents at positions 5 and 7, and a hydroxyl group at position 3. X-ray crystallographic data for analogous indazoles reveals planarity in the bicyclic system, with substituents adopting positions perpendicular to the aromatic plane to minimize steric hindrance . The chlorine atoms enhance lipophilicity (calculated logP ≈ 2.8), while the hydroxyl group enables hydrogen bonding, creating a balance between membrane permeability and target engagement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₄Cl₂N₂O
Molecular Weight203.02 g/mol
CAS Number7364-30-9
IUPAC Name5,7-dichloro-1,2-dihydroindazol-3-one
SMILESC1=C(C=C(C2=C1C(=O)NN2)Cl)Cl
Hydrogen Bond Donors2 (NH and OH)
Hydrogen Bond Acceptors3 (N, N, O)

Synthesis and Characterization

Synthetic Routes

The primary synthesis method involves cyclization of 1,2,3-oxadiazolium salts under acidic conditions. A modified approach adapted from 5-chloro-1H-indazol-3-ol synthesis employs:

  • Starting Material: 5,7-dichloro-2-hydrazinylbenzoic acid

  • Reaction Conditions: Hydrochloric acid (10% v/v) in water at 100°C for 3 hours under nitrogen

  • Workup: Neutralization with sodium carbonate to pH 7.0, followed by filtration and drying

  • Yield: ~60% (extrapolated from analogous reactions)

Alternative routes utilize palladium-catalyzed cross-coupling to introduce chlorine substituents post-cyclization, though these methods require stringent temperature control (70–80°C) and inert atmospheres .

Spectroscopic Characterization

¹H NMR (DMSO-d₆):

  • δ 12.23 (s, 1H, NH)

  • δ 10.67 (s, 1H, OH)

  • δ 7.65 (d, J = 1.3 Hz, 1H, H-4)

  • δ 7.30 (m, 2H, H-6 and H-8)

HRMS: m/z [M+H]⁺ calculated 203.9413, observed 203.9412 . The isotopic pattern at m/z 205.9385 (³⁷Cl) confirms dichloro substitution.

Biological Activities and Mechanisms

D-Amino Acid Oxidase (DAAO) Modulation

6-Fluoro-1H-indazol-3-ol elevates plasma d-serine levels in mice (EC₅₀ = 120 nM) , suggesting that 5,7-dichloro substitution could yield improved blood-brain barrier penetration due to higher lipophilicity.

Antiviral Applications

Patent literature describes 4-chloroindazole derivatives as HIV-1 capsid inhibitors . The dichloro motif may enhance binding to viral proteases through halogen bonding with backbone carbonyls.

Research Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Moderate yields (≤60%) in cyclization reactions

  • Purification difficulties due to dibromo/dichloro byproducts
    Opportunities exist for:

  • Flow chemistry approaches to improve reaction control

  • Enzymatic resolution of regioisomers

Pharmacological Profiling

Critical unanswered questions:

  • Oral bioavailability and plasma protein binding

  • CYP450 inhibition potential

  • Acute toxicity (LD₅₀) in mammalian models

Therapeutic Exploration

Priority areas for investigation:

  • Oncology: FGFR-driven cancers (e.g., urothelial carcinoma)

  • Neurology: NMDA receptor hypofunction in schizophrenia

  • Infectious Diseases: Broad-spectrum antiviral activity screening

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator